molecular formula C24H28N4O2Si2 B14652392 6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine CAS No. 50255-88-4

6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine

Cat. No.: B14652392
CAS No.: 50255-88-4
M. Wt: 460.7 g/mol
InChI Key: IJTMSLSSANCUOS-UHFFFAOYSA-N
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Description

6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine is a chemical compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound is characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to the pteridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine typically involves the reaction of a pteridine precursor with trimethylsilylating agents. Common reagents used for introducing the trimethylsilyl groups include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while substitution reactions can introduce various functional groups onto the pteridine core.

Scientific Research Applications

6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pteridine core can participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    6,7-Diphenylpteridine: Lacks the trimethylsilyl groups, making it less lipophilic.

    2,4-Diphenylpteridine: Similar structure but different substitution pattern.

    6,7-Dimethyl-2,4-bis[(trimethylsilyl)oxy]pteridine: Methyl groups instead of phenyl groups.

Uniqueness

6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical and physical properties. The trimethylsilyl groups enhance its stability and reactivity, while the phenyl groups contribute to its aromatic character .

Properties

CAS No.

50255-88-4

Molecular Formula

C24H28N4O2Si2

Molecular Weight

460.7 g/mol

IUPAC Name

(6,7-diphenyl-2-trimethylsilyloxypteridin-4-yl)oxy-trimethylsilane

InChI

InChI=1S/C24H28N4O2Si2/c1-31(2,3)29-23-21-22(27-24(28-23)30-32(4,5)6)26-20(18-15-11-8-12-16-18)19(25-21)17-13-9-7-10-14-17/h7-16H,1-6H3

InChI Key

IJTMSLSSANCUOS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC(=NC2=C1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)C

Origin of Product

United States

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